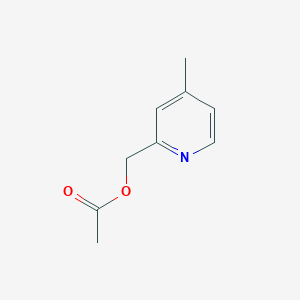

(4-Methylpyridin-2-yl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZOSGALGZOYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601258 | |

| Record name | (4-Methylpyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55485-91-1 | |

| Record name | (4-Methylpyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 4 Methylpyridin 2 Yl Methyl Acetate

Established Synthetic Pathways to (4-Methylpyridin-2-yl)methyl acetate (B1210297) and its Analogues

The synthesis of (4-Methylpyridin-2-yl)methyl acetate can be approached through several established chemical reactions. These pathways range from direct conversions of precursor molecules to more complex strategies that build the molecule in stages.

Esterification Reactions of Carboxylic Acid Precursors

The most direct and conventional method for synthesizing (4-Methylpyridin-2-yl)methyl acetate is the Fischer-Speier esterification. This reaction involves treating the corresponding alcohol, (4-Methylpyridin-2-yl)methanol (B1313502), with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

An alternative approach for the esterification of amino acids, which can be adapted for this synthesis, employs trimethylchlorosilane (TMSCl) in methanol (B129727). This system has been shown to effectively convert amino acids to their methyl ester hydrochlorides in good to excellent yields at room temperature. mdpi.com This method could potentially be applied to the precursor alcohol, (4-Methylpyridin-2-yl)methanol, reacting with an acetyl source.

Application of Catalytic Systems in Ester Synthesis

Various catalytic systems have been developed to improve the efficiency and selectivity of esterification reactions. While a dual gold/silver catalysis system is a conceptual example of advanced catalytic methods, other documented catalysts are directly applicable to the synthesis of esters from carboxylic acids and alcohols.

For instance, silica (B1680970) chloride has been demonstrated as an efficient and versatile catalyst for the esterification of carboxylic acids with alcohols under mild conditions. organic-chemistry.org Another effective catalyst is a 2,2'-biphenol-derived phosphoric acid, which promotes dehydrative esterification between equimolar amounts of carboxylic acids and alcohols without the need to remove water. organic-chemistry.org Surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) have also been used to facilitate selective esterifications in aqueous environments. organic-chemistry.org These catalytic approaches offer potential advantages in terms of reaction conditions, work-up procedures, and environmental impact compared to traditional strong acid catalysis.

The table below summarizes various catalytic systems used in esterification reactions that could be adapted for the synthesis of (4-Methylpyridin-2-yl)methyl acetate.

| Catalyst System | Reactants | Key Features |

| Silica Chloride | Carboxylic Acids, Alcohols | Efficient and versatile catalyst. organic-chemistry.org |

| Phosphoric Acid Derivative | Carboxylic Acids, Alcohols | Promotes dehydrative esterification without water removal. organic-chemistry.org |

| p-Dodecylbenzenesulfonic acid (DBSA) | Carboxylic Acids, Alcohols | Surfactant-type catalyst enabling reactions in water. organic-chemistry.org |

| N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) | Carboxylic Acids, Alcohols/Thiols | Provides high yields and selectivity. |

| Triflylpyridinium Reagents | Carboxylic Acids, Alcohols/Amides | Mediates effective synthesis at ambient temperature. |

Alternative Chemical Transformations for Acetate Moiety Introduction

Beyond direct esterification, alternative transformations can introduce the acetate group or its synthetic equivalent. A notable approach involves the use of pyridine-N-oxides. In this strategy, a substituted pyridine-N-oxide, such as 4-methylpyridine-N-oxide, is activated with an agent like tosyl chloride. The activated intermediate can then react with a nucleophile, such as a Meldrum's acid derivative. nih.gov Subsequent treatment of the resulting product with an alcohol, like methanol or benzyl (B1604629) alcohol, in the presence of a base triggers ring-opening and decarboxylation to yield the corresponding pyridylacetate ester. nih.gov This three-component synthesis offers a versatile route to variously substituted pyridylacetic acid derivatives. nih.gov

Another innovative, though not directly acetate-introducing, method is the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate. This reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov While this introduces a difluoromethyl group rather than an acetate, it exemplifies alternative functionalization strategies at the nitrogen atom of the pyridine (B92270) ring, which could conceptually be adapted for introducing other functionalities.

Reductive Amination of Cyanohydrins (for pyridin-2-yl-methylamine intermediates)

A multi-step synthetic route can be designed starting from a cyanohydrin precursor to form a pyridin-2-yl-methylamine intermediate, which can then be converted to the target ester. Reductive amination is a key transformation in this pathway. libretexts.orgyoutube.com The process begins with an aldehyde or ketone, which reacts with an amine to form an imine or enamine intermediate. This intermediate is then reduced to an amine. libretexts.orgyoutube.com

Specifically for synthesizing a pyridin-2-yl-methylamine intermediate, one could start with a suitable cyanohydrin. The nitrile group of the cyanohydrin can be reduced to a primary amine. ru.nlresearchgate.net Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C) or hydride reagents like lithium aluminum hydride (LiAlH₄). ru.nlresearchgate.net The choice of reducing agent is critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. researchgate.net Once the pyridin-2-yl-methylamine intermediate is obtained, it would require subsequent conversion to the corresponding alcohol, (4-methylpyridin-2-yl)methanol, for the final esterification step.

Hantzsch Reaction for Heterocyclic Ring Construction with Esterification

The Hantzsch pyridine synthesis is a classic multi-component reaction used to construct the pyridine ring itself. wikipedia.orgchemtube3d.com Reported by Arthur Hantzsch in 1881, the reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgtandfonline.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgyoutube.com

This method primarily yields pyridine-3,5-dicarboxylates. chemtube3d.comyoutube.com To apply this to the synthesis of (4-Methylpyridin-2-yl)methyl acetate, the Hantzsch product would require significant downstream modifications. This would involve selective decarboxylation and functional group interconversions to achieve the specific 2-acetoxymethyl and 4-methyl substitution pattern. While not a direct route, the Hantzsch synthesis represents a fundamental strategy for building the core heterocyclic scaffold from acyclic precursors. tandfonline.comambeed.com

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters is crucial for maximizing the yield and purity of (4-Methylpyridin-2-yl)methyl acetate, regardless of the synthetic route chosen. Key variables that require careful consideration include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants.

For esterification reactions, studies on the synthesis of methyl acetate from acetic acid and methanol using microwave-assisted esterification highlight the importance of these parameters. uctm.edu A Box-Behnken design was used to investigate the interplay between microwave power, the methanol-to-acetic-acid ratio, catalyst concentration, and reaction time, achieving an optimal conversion of 98.76%. uctm.edu

In the synthesis of substituted methylpyridines, reaction temperature and contact time are critical. For example, in the vapor phase synthesis of 2- and 4-methylpyridine (B42270), the optimal temperature was found to be 425°C with a contact time of 2.80 seconds. niscpr.res.in Similarly, studies on catalyst composition for methylpyridine synthesis showed that the yield depends heavily on the active components (e.g., CdO) and the reaction temperature, with 420°C being optimal for certain catalysts. semanticscholar.orge3s-conferences.org

The optimization of a flow synthesis for 2-methylpyridines involved adjusting starting material concentration and flow rate, with a 0.05 M concentration and a 0.1 mL/min flow rate in 1-propanol (B7761284) proving optimal under the studied conditions. mdpi.com

The table below outlines key parameters and their typical effects on related syntheses, which would inform the optimization process for producing (4-Methylpyridin-2-yl)methyl acetate.

| Parameter | General Effect on Reaction | Example of Optimized Condition |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | 420-425°C for gas-phase methylpyridine synthesis. niscpr.res.insemanticscholar.org |

| Catalyst Concentration | Influences reaction rate. Excess catalyst may not improve yield and can complicate purification. | 4.08% catalyst concentration for microwave-assisted methyl acetate synthesis. uctm.edu |

| Reactant Molar Ratio | Can shift equilibrium in reversible reactions like esterification. | 1.19:1 ratio of methanol to acetic acid for methyl acetate synthesis. uctm.edu |

| Reaction Time / Flow Rate | Determines the extent of reaction completion. Insufficient time leads to low conversion; excessive time can cause decomposition. | 24.45 minutes for microwave-assisted esterification; 0.1 mL/min flow rate for flow synthesis. uctm.edumdpi.com |

| Solvent | Can affect solubility, reaction rate, and equilibrium position. | 1-Propanol used in flow synthesis of methylpyridines. mdpi.com |

By systematically varying these parameters, an efficient and high-yielding process for the synthesis of (4-Methylpyridin-2-yl)methyl acetate can be developed.

Influence of Temperature and Solvent Systems on Reaction Efficacy

The efficacy of the esterification reaction to produce (4-Methylpyridin-2-yl)methyl acetate is significantly influenced by both temperature and the choice of solvent.

Temperature: Reaction temperature directly impacts the rate of esterification. Generally, higher temperatures increase the reaction rate. For the related synthesis of methyl acetate from methanol and acetic acid, reactions are often conducted at elevated temperatures, such as 60°C, to achieve equilibrium faster. niscpr.res.in In the vapor phase synthesis of the precursor, 2-methylpyridine (B31789), temperatures can range from 350–450°C. niscpr.res.in However, for the esterification of acetic anhydride (B1165640) with methanol, which can be a highly exothermic and rapid reaction, careful temperature control is crucial to prevent runaway reactions. cetjournal.ithzdr.de Studies on similar syntheses, such as copper-catalyzed reactions, show that increasing the temperature from room temperature to 60°C can dramatically increase product yield. rsc.org For the carbonylation of dimethyl ether to methyl acetate, reaction temperatures are often controlled between 150°C and 250°C. googleapis.com

Solvent Systems: The solvent plays a critical role in dissolving reactants and influencing the reaction pathway. Inert solvents are commonly used in the preparation of related pyridine intermediates. For instance, in the synthesis of 2-picolinoyl chloride from 2-picolinic acid, solvents like toluene, benzene (B151609), xylene, or halogenated benzenes are employed. sigmaaldrich.com In other pyridine derivative syntheses, solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are utilized. rsc.orgmdpi.com The selection of a suitable solvent is critical; for example, 2-Me-THF is considered a "green" solvent due to its low miscibility with water, which simplifies extraction and phase separation processes. rsc.org

Table 1: Influence of Temperature and Solvent on Related Syntheses

| Reaction Type | Temperature | Solvent | Observation | Source |

|---|---|---|---|---|

| Methyl Acetate Esterification | 60°C | Not specified | Reaction reaches equilibrium within 3 hours. | niscpr.res.in |

| 2-Methylpyridine Synthesis (Vapor) | 350-450°C | Not applicable | Optimal yield achieved in this range. | niscpr.res.in |

| Copper-Catalyzed Aminoketone Synthesis | 60°C | 2-Me-THF | Yield increased significantly from room temp. to 60°C. | rsc.org |

| 2-Picolinoyl Chloride Synthesis | 55-65°C | Toluene, Benzene | Effective for acyl chlorination. | sigmaaldrich.com |

| Naphthalimide Derivative Synthesis | Room Temp. | DCM | Used for acylation step. | rsc.org |

Catalyst Loading and Co-Catalyst Effects in Esterification

The esterification of (4-methylpyridin-2-yl)methanol is typically an acid-catalyzed process. The choice of catalyst, its concentration (loading), and the presence of any co-catalysts are pivotal in determining the reaction's speed and efficiency.

Catalyst Loading: For the production of methyl acetate, both homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as acidic cation-exchange resins (e.g., Indion 180, NKC-9, D072) are effective. niscpr.res.inresearchgate.net The concentration of the catalyst significantly affects the reaction rate. uctm.edu In one study, a catalyst loading of 0.025 g/cm³ of the reaction mixture was used for methyl acetate synthesis. niscpr.res.in Another optimization study found the ideal sulfuric acid concentration to be 4.08% to achieve a high conversion of 98.76%. uctm.edu For heterogeneous catalysts, excessive loading can sometimes lead to mass transfer limitations, resulting in decreased conversion. mdpi.com

Co-Catalyst Effects: In some synthetic pathways, co-catalysts are used to enhance performance. In the synthesis of 2-methylpyridine, a precursor to the target compound's starting material, two-component catalysts like CdO-Cr₂O₃ on a kaolin (B608303) support have shown higher efficiency than single-component catalysts. semanticscholar.org In the esterification of acetic anhydride with methanol, the acetic acid produced as a byproduct can act as an autocatalyst, accelerating the reaction. hzdr.depsu.edu This autocatalytic behavior can be significant, and in some cases, acetic acid is intentionally added at the start to increase the initial reaction rate. hzdr.de

Table 2: Catalyst Systems in Related Esterification and Pyridine Syntheses

| Product | Catalyst | Catalyst Loading | Co-Catalyst/Promoter | Yield/Conversion | Source |

|---|---|---|---|---|---|

| Methyl Acetate | Indion 180 Resin | 0.025 g/cm³ | None | High Purity (0.847) | niscpr.res.in |

| Methyl Acetate | Sulfuric Acid | 4.08% | None | 98.76% Conversion | uctm.edu |

| Methyl Acetate | Acidic Cation-Exchange Resins | Not specified | None | High Conversion | researchgate.net |

| 2-Methylpyridine | CdO-Cr₂O₃ / Kaolin | Not specified | None | 70.2% Yield | semanticscholar.org |

| Acetic Anhydride Esterification | Sulfuric Acid | Varied | Acetic Acid (Autocatalyst) | Not specified | cetjournal.ithzdr.de |

Strategies for Equilibrium Displacement and Yield Enhancement (e.g., Water Removal)

Esterification is a reversible reaction. To maximize the yield of the desired ester, (4-Methylpyridin-2-yl)methyl acetate, the equilibrium must be shifted towards the product side. A primary strategy for achieving this is the removal of one of the products, typically water, from the reaction mixture as it forms.

One of the most effective industrial methods that combines reaction and separation is reactive distillation . niscpr.res.ingoogle.com In this process, the esterification is carried out in a distillation column. As the reaction proceeds, the more volatile product, methyl acetate, is continuously removed from the top of the column. google.com This constant removal of product drives the equilibrium forward, leading to higher conversions of the reactants. This technique also takes advantage of azeotropes that may form, using the countercurrent flow of reactants to break them. google.com For instance, in methyl acetate production, glacial acetic acid flowing down the column can act as an extractive agent for water. google.com

The presence of water can also inhibit catalyst activity by reducing the strength of the proton acid catalyst, making its removal doubly important. uctm.edu While reactive distillation is highly effective, simpler laboratory or batch setups might rely on desiccants or a Dean-Stark apparatus to physically trap and remove water during the reaction.

Advanced Purification Techniques and Isolation Protocols

Following the synthesis, a crude mixture containing the product, unreacted starting materials, catalyst, and byproducts is obtained. Isolating (4-Methylpyridin-2-yl)methyl acetate in high purity requires advanced purification techniques.

Chromatographic Separation Methodologies (e.g., Column Chromatography)

Column chromatography is a standard and highly effective method for purifying organic compounds. For pyridine derivatives, silica gel is a commonly used stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether (PE) and a more polar solvent like ethyl acetate (EA) or dichloromethane (DCM), is then passed through the column. rsc.orgmdpi.com

The components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. By gradually increasing the polarity of the eluent, the separated compounds can be collected in fractions. For example, in the purification of related naphthalimide derivatives, a petroleum ether/ethyl acetate gradient from 30:1 to 3:1 was used. rsc.org For a triarylmethane structure involving a methylpyridine, a 30% hexanes/70% EtOAc eluent was employed. mdpi.com The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC).

Distillation and Recrystallization Procedures

Distillation: Distillation is a purification technique used for volatile liquids based on differences in boiling points. For liquid products like (4-Methylpyridin-2-yl)methyl acetate, distillation under reduced pressure (vacuum distillation) is often preferred. This allows the compound to boil at a lower temperature, which prevents thermal decomposition that might occur at its atmospheric boiling point. In the synthesis of the related 2-acetylpyridine, reduced pressure distillation is used to remove excess reagents and solvents before further reaction steps. sigmaaldrich.com The process of reactive distillation, as mentioned earlier, also serves as a simultaneous reaction and purification step. niscpr.res.ingoogle.com However, the presence of azeotropes, such as the minimum boiling point azeotrope between methyl acetate and water, can complicate simple distillation, sometimes making alternative methods like pervaporation more suitable for specific separations. mdpi.com

Recrystallization: If the final product is a solid, or can be converted to a solid salt, recrystallization is a powerful purification technique. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. In the synthesis of a related triarylmethane derivative, the product obtained after column chromatography was further purified by recrystallization from dichloromethane to yield high-purity crystals. mdpi.com

Industrial Scale Synthesis Considerations

Scaling up the synthesis of (4-Methylpyridin-2-yl)methyl acetate from a laboratory procedure to an industrial process introduces several critical considerations. The primary focus shifts towards cost-effectiveness, safety, efficiency, and environmental impact.

The industrial production of the key precursor, 4-methylpyridine (4-picoline), is often achieved through continuous gas-phase reactions. semanticscholar.org For example, the dehydrocyclization of acetaldehyde (B116499) and ammonia over solid catalysts in a fixed-bed reactor is a common method. niscpr.res.in These processes are optimized for high throughput and catalyst longevity. Catalysts often consist of metal oxides like CdO and Cr₂O₃ on robust supports. semanticscholar.org

For the esterification step, a batch process might be scaled up, but for large volumes, a continuous process like reactive distillation is often more economical and efficient. niscpr.res.ingoogle.com This method maximizes conversion and minimizes downstream separation costs by integrating reaction and purification. google.com

Safety is a major concern, especially with exothermic esterification reactions which have the potential for thermal runaway. cetjournal.it Industrial reactors require robust cooling systems and process control to maintain the reaction within safe temperature limits. The choice of reagents is also a factor; while acetyl chloride might be reactive, the less expensive acetic anhydride might be preferred at scale, though its reaction with the alcohol byproduct (if any) must be considered. The entire process, from raw material sourcing to waste disposal, must be designed to be as "green" and economically viable as possible.

Process Optimization for Large-Scale Production (e.g., Continuous Flow Reactors)

The transition from batch to continuous manufacturing represents a paradigm shift in the production of fine chemicals and pharmaceuticals. Continuous flow reactors, particularly microreactors or packed-bed reactors, offer numerous advantages for the synthesis of (4-Methylpyridin-2-yl)methyl acetate, primarily stemming from their high surface-area-to-volume ratio. This characteristic facilitates superior heat and mass transfer, allowing for precise temperature control and rapid mixing of reactants. riken.jpnih.gov

For the esterification of (4-Methylpyridin-2-yl)methanol with an acetylating agent such as acetic anhydride, a continuous flow process would typically involve pumping the reactants through a heated tube or a packed-bed reactor containing an immobilized acid catalyst. riken.jp The precise control over residence time, temperature, and stoichiometry in a continuous flow setup allows for the optimization of the reaction to maximize conversion and minimize the formation of byproducts. The use of a solid-supported catalyst simplifies downstream processing by eliminating the need for catalyst filtration. riken.jp

The optimization of a continuous flow process for the synthesis of (4-Methylpyridin-2-yl)methyl acetate would involve a systematic study of several key parameters. These include the molar ratio of reactants, catalyst loading, reaction temperature, and residence time. The findings from such optimization studies can be tabulated to identify the optimal operating conditions for maximizing product yield and throughput.

Illustrative Data Table for Continuous Flow Process Optimization

| Parameter | Range Studied | Optimal Condition | Effect on Conversion |

|---|---|---|---|

| Temperature (°C) | 60 - 120 | 100 | Increased conversion with temperature up to 100°C, followed by a slight decrease due to potential side reactions. |

| Residence Time (min) | 2 - 20 | 10 | Conversion increases with residence time, plateauing after 10 minutes. |

| Molar Ratio (Methanol Derivative:Acetic Anhydride) | 1:1 - 1:2 | 1:1.5 | An excess of acetic anhydride improves conversion but complicates purification beyond a 1:1.5 ratio. |

| Catalyst Loading (mmol/g of support) | 0.5 - 2.0 | 1.5 | Higher catalyst loading increases the reaction rate up to a certain point, after which mass transfer limitations may occur. |

Integration of Reaction-Distillation Processes for Enhanced Conversion

Esterification reactions are typically equilibrium-limited. utp.edu.my To drive the reaction towards the product side and achieve high conversion, one of the products, usually water, needs to be continuously removed from the reaction mixture. Reactive distillation is a process intensification technology that combines chemical reaction and separation in a single unit. utp.edu.myresearchgate.net This integration offers significant advantages for the synthesis of (4-Methylpyridin-2-yl)methyl acetate, including increased conversion, improved selectivity, and reduced energy consumption. researchgate.netchimia.ch

In a reactive distillation process for the production of (4-Methylpyridin-2-yl)methyl acetate, the reaction would occur in a catalytic distillation column. The reactants, (4-Methylpyridin-2-yl)methanol and acetic acid, would be fed into the column, and the esterification would take place in the presence of a solid acid catalyst packed within the column internals. utp.edu.my The column is operated at a temperature that allows for the simultaneous reaction and separation of the products. The heavier product, (4-Methylpyridin-2-yl)methyl acetate, would move down the column, while the more volatile byproduct, water, would be continuously removed from the top of the column as a vapor. utp.edu.my This continuous removal of water shifts the reaction equilibrium, leading to a significant increase in the conversion of the reactants. utp.edu.my

The design and optimization of a reactive distillation process involve careful consideration of various factors, including the choice of catalyst, column design, feed locations, and operating conditions such as reflux ratio and reboiler duty. The enhanced conversion and process efficiency achieved through reactive distillation can be demonstrated through comparative data.

Illustrative Data Table for Comparison of Batch vs. Reactive Distillation

| Parameter | Conventional Batch Process | Reactive Distillation Process |

|---|---|---|

| Reactant Conversion (%) | 75 | >95 |

| Reaction Time (h) | 8 | Continuous |

| Product Purity (after initial separation) | ~90% | >98% |

| Energy Consumption (relative) | 100% | 60-70% |

Spectroscopic Characterization and Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural identification of (4-Methylpyridin-2-yl)methyl acetate (B1210297), offering unambiguous evidence of its atomic arrangement through the analysis of proton and carbon nuclei.

The ¹H NMR spectrum of (4-Methylpyridin-2-yl)methyl acetate provides a detailed map of the proton environments within the molecule. The signals observed are consistent with the expected structure, comprising a 4-methylpyridine (B42270) ring and a methyl acetate group.

The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. The proton at the 6-position of the pyridine ring typically appears as a doublet downfield, a consequence of the deshielding effect of the adjacent nitrogen atom. The protons at the 3 and 5-positions also show distinct signals, often as doublets or multiplets, with their exact shifts influenced by the methyl group at the 4-position.

The methyl group attached to the pyridine ring at the 4-position gives rise to a singlet in the aliphatic region of the spectrum. Similarly, the three protons of the acetyl methyl group also appear as a sharp singlet, but at a slightly different chemical shift due to the influence of the adjacent carbonyl group. The methylene (B1212753) protons (CH₂) situated between the pyridine ring and the acetate group resonate as a singlet, with a chemical shift indicative of their attachment to both an aromatic ring and an oxygen atom.

A representative, though generalized, ¹H NMR data set for a related compound, methyl acetate, shows peaks at approximately 2.1 ppm for the acetyl methyl protons and 3.7 ppm for the methoxy (B1213986) protons. researchgate.net For pyridine-containing structures, the aromatic protons can have significantly larger chemical shifts, sometimes exceeding 8.0 ppm. nsf.gov The specific shifts for (4-Methylpyridin-2-yl)methyl acetate are a composite of these influences.

Interactive Table 1: ¹H NMR Chemical Shift Assignments for (4-Methylpyridin-2-yl)methyl acetate

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.4-8.6 | d |

| Pyridine H-3 | ~7.0-7.2 | d |

| Pyridine H-5 | ~6.9-7.1 | s |

| Methylene (-CH₂-) | ~5.1-5.3 | s |

| Pyridine Methyl (-CH₃) | ~2.3-2.5 | s |

| Acetyl Methyl (-COCH₃) | ~2.0-2.2 | s |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the methyl substituent. The carbon atom at the 2-position and the 6-position are generally the most deshielded due to their proximity to the electronegative nitrogen. The carbon bearing the methyl group (C-4) and the other ring carbons (C-3 and C-5) also have distinct and assignable resonances.

The methylene carbon (-CH₂-) signal appears at a position that reflects its attachment to both the pyridine ring and the ester oxygen. The methyl carbons—one from the pyridine ring and one from the acetyl group—are found at the most upfield positions in the spectrum, consistent with their saturated aliphatic nature. For comparison, in methyl acetate, the carbonyl carbon appears around 171 ppm, and the methyl carbons are at approximately 52 ppm and 21 ppm. libretexts.org

Interactive Table 2: ¹³C NMR Chemical Shift Assignments for (4-Methylpyridin-2-yl)methyl acetate

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~170.5 |

| Pyridine C-2 | ~157.0 |

| Pyridine C-6 | ~149.0 |

| Pyridine C-4 | ~148.0 |

| Pyridine C-3 | ~123.0 |

| Pyridine C-5 | ~121.0 |

| Methylene (-CH₂-) | ~67.0 |

| Pyridine Methyl (-CH₃) | ~21.0 |

| Acetyl Methyl (-COCH₃) | ~20.8 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Fourier Transform Infrared (FTIR), are instrumental in identifying the functional groups present in (4-Methylpyridin-2-yl)methyl acetate by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of (4-Methylpyridin-2-yl)methyl acetate displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong and sharp absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. docbrown.info The presence of the pyridine ring is confirmed by C=N and C=C stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Additionally, C-H stretching vibrations are observed. Aromatic C-H stretches from the pyridine ring are generally found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester group also produce strong bands, typically in the 1000-1300 cm⁻¹ range. libretexts.org

Interactive Table 3: Characteristic IR Absorption Bands for (4-Methylpyridin-2-yl)methyl acetate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=N/C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

The collective data from the IR spectrum provides a molecular "fingerprint" that corroborates the structure elucidated by NMR. The prominent ester C=O stretch confirms the presence of the acetate functionality, while the series of bands in the 1400-1600 cm⁻¹ region are characteristic of the substituted pyridine ring. The combination of these specific absorptions, along with the various C-H and C-O stretches, provides a comprehensive vibrational profile that is uniquely consistent with the molecular architecture of (4-Methylpyridin-2-yl)methyl acetate. chemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of (4-Methylpyridin-2-yl)methyl acetate and to gain further structural insights through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. For (4-Methylpyridin-2-yl)methyl acetate (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the acyl group (-OCOR). libretexts.org

For (4-Methylpyridin-2-yl)methyl acetate, a likely fragmentation would be the cleavage of the bond between the methylene group and the ester oxygen, leading to the formation of a stable (4-methylpyridin-2-yl)methyl cation. Another significant fragmentation pathway could involve the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. The analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For (4-Methylpyridin-2-yl)methyl acetate, with a molecular formula of C₉H₁₁NO₂, the theoretical monoisotopic mass is 165.07898 Da. HRMS analysis would be expected to yield an experimental mass value that corresponds to this theoretical mass with very low error, typically in the parts-per-million (ppm) range. This technique is crucial for differentiating between isomers and confirming the successful synthesis of the target molecule. The high accuracy of HRMS has made it a standard for the identification of novel compounds and their metabolites. rsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragment Analysis

Electrospray Ionization (ESI) and Electron Ionization (EI) are complementary mass spectrometry techniques used to determine the molecular weight and deduce the structure of a compound through fragmentation analysis.

ESI-MS , a soft ionization technique, is particularly useful for analyzing polar and thermally labile molecules. For (4-Methylpyridin-2-yl)methyl acetate, ESI-MS in positive ion mode would likely detect the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 166.086. This technique is often employed in conjunction with liquid chromatography (LC-MS) and has been used to characterize the formation and stability of metal-ligand complexes involving pyridine-based molecules. mdpi.comnih.gov The conditions within the ESI source, such as desolvation temperature and voltage, can be optimized to control the degree of fragmentation. mdpi.com

EI-MS , a hard ionization technique, bombards the molecule with high-energy electrons, causing extensive fragmentation. This process provides a characteristic fragmentation pattern, or "fingerprint," that is valuable for structural elucidation. For (4-Methylpyridin-2-yl)methyl acetate, the molecular ion peak (M⁺) at m/z 165 would be observed. Key fragmentation pathways would likely include:

Loss of the acetoxy group (•OCOCH₃) : Leading to a fragment at m/z 106, corresponding to the (4-methylpyridin-2-yl)methyl cation.

Loss of the acetate moiety (CH₃COOH) : A rearrangement followed by elimination could produce a radical cation.

Formation of the acetyl cation (CH₃CO⁺) : A prominent peak at m/z 43.

Fragmentation of the pyridine ring : Leading to smaller characteristic ions.

Analysis of these fragments allows for the piecing together of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of valence electrons to higher energy levels. shu.ac.uk The spectrum of (4-Methylpyridin-2-yl)methyl acetate is dictated by the electronic transitions within its chromophore, the 4-methylpyridine ring.

The key electronic transitions expected for this compound are:

π → π* Transitions : These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. uzh.chlibretexts.org Conjugated systems, like the pyridine ring, have smaller HOMO-LUMO energy gaps, resulting in absorption at longer wavelengths (typically 200-400 nm). libretexts.org

n → π* Transitions : These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. uzh.ch

The position and intensity of these absorption bands can be influenced by the solvent. Increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbital, and often a bathochromic (red) shift for π → π* transitions. shu.ac.uk

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter wavelength (UV) | High (ε > 10,000) |

| n → π | Non-bonding to π antibonding | Longer wavelength (UV) | Low (ε < 1,000) |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Analysis of (4-Methylpyridin-2-yl)methyl acetate and its Derivatives/Complexes

While a specific crystal structure for (4-Methylpyridin-2-yl)methyl acetate was not found in the surveyed literature, the technique has been widely applied to structurally similar pyridine derivatives and their salts. nih.govnih.govresearchgate.net For example, the crystal structure of N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide has been determined, providing insight into the solid-state behavior of the 4-methylpyridine moiety. researchgate.net Such analyses confirm the molecular connectivity and reveal the conformational preferences of the molecule in the crystalline state.

Analysis of Unit Cell Parameters, Bond Lengths, and Bond Angles

Single crystal XRD analysis provides the fundamental parameters of the crystal lattice. As an illustrative example, data for the related compound 2,4,6-trimethylpyridinium picrate, which also features a substituted pyridine ring, are presented below. researchgate.net This data exemplifies the precision with which crystallographic studies define the molecular geometry.

Example Crystallographic Data for a Related Pyridine Derivative (2,4,6-trimethylpyridinium picrate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0174(4) |

| b (Å) | 27.863(3) |

| c (Å) | 13.9247(17) |

| β (°) | 95.741(4) |

| Volume (ų) | 1550.9(3) |

Analysis of bond lengths and angles within such structures confirms expected geometries, such as the planarity of the pyridine ring and the tetrahedral or trigonal planar arrangements of substituent atoms. researchgate.netresearchgate.net Any significant deviations from standard values can indicate molecular strain or specific electronic effects.

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For pyridine-containing compounds, these are critical in dictating the supramolecular architecture.

Hydrogen Bonding : Although (4-Methylpyridin-2-yl)methyl acetate lacks strong hydrogen bond donors like N-H or O-H, it can act as a hydrogen bond acceptor via its nitrogen atom and ester oxygen atoms. Weak C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal packing of such derivatives, linking molecules into chains or more complex networks. nih.govresearchgate.net In related hydrated structures or salts, stronger O-H···O, O-H···N, and N-H···O interactions dominate the crystal packing. nih.govnih.gov

The combination of these weak interactions ultimately determines the density, stability, and macroscopic properties of the crystalline material. mdpi.commdpi.com

Advanced Spectroscopic Methods (e.g., Electron Spin Resonance for Complexes, Raman Spectroscopy for Vibrational Modes)

Advanced spectroscopic techniques such as Electron Spin Resonance (ESR) and Raman spectroscopy offer deeper insights into the molecular architecture and electronic environment of "(4-Methylpyridin-2-yl)methyl acetate" and its potential complexes. While direct spectroscopic data for this specific compound is not extensively available in the public domain, analysis of structurally similar compounds provides a robust framework for understanding its expected spectroscopic behavior.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. For "(4-Methylpyridin-2-yl)methyl acetate," the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of the pyridine ring, the methyl group, and the acetate moiety. Based on studies of related pyridine derivatives, key vibrational modes can be predicted. nih.govresearchgate.netniscpr.res.in

The pyridine ring vibrations are particularly prominent. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. researchgate.net The ring stretching vibrations, which are highly characteristic of the aromatic system, generally appear in the 1450–1680 cm⁻¹ range. niscpr.res.in For pyridine and its derivatives, two prominent bands corresponding to ring breathing modes are often seen around 1000 cm⁻¹ and 1030 cm⁻¹.

The methyl group attached to the pyridine ring also gives rise to characteristic vibrations. The symmetric and antisymmetric C-H stretching modes of the methyl group are expected to appear around 2870 cm⁻¹ and 2980 cm⁻¹, respectively. researchgate.net

The acetate group introduces its own set of vibrational signatures. The carbonyl (C=O) stretching vibration is a strong and characteristic band, typically found in the region of 1735-1750 cm⁻¹ for esters. The C-O stretching vibrations of the ester group would also be present at lower wavenumbers.

A comparative analysis of the Raman spectra of related compounds provides a basis for the expected vibrational frequencies for "(4-Methylpyridin-2-yl)methyl acetate."

Interactive Data Table: Predicted Raman Vibrational Modes for (4-Methylpyridin-2-yl)methyl acetate based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3000-3100 | Pyridine derivatives researchgate.net |

| Methyl C-H Stretch | 2870-2980 | Methylpyridines researchgate.net |

| Carbonyl (C=O) Stretch | 1735-1750 | General Esters |

| Pyridine Ring Stretch | 1450-1680 | Substituted Pyridines niscpr.res.in |

| Pyridine Ring Breathing | ~1000 and ~1030 | Pyridine mdpi.com |

| C-N Stretch | 1266-1382 | Aminopyridines researchgate.net |

| Methyl Bending | ~1450-1490 | Methylpyridines researchgate.net |

| C-O Stretch (Ester) | 1000-1300 | General Esters |

Note: The data in this table is predictive and based on spectroscopic analysis of structurally similar compounds. Experimental values for "(4-Methylpyridin-2-yl)methyl acetate" may vary.

Electron Spin Resonance (ESR) for Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as transition metal complexes. If "(4-Methylpyridin-2-yl)methyl acetate" were to act as a ligand to form a complex with a paramagnetic metal ion, such as Copper(II), ESR spectroscopy would be invaluable for elucidating the coordination geometry and the nature of the metal-ligand bonding. mdpi.comekb.eg

For a Cu(II) complex, which has a d⁹ electronic configuration with one unpaired electron, the ESR spectrum provides information about the g-values and hyperfine coupling constants. jscimedcentral.com The g-values are indicative of the electronic environment around the copper ion. In an axially symmetric environment, two g-values, g∥ and g⊥, are observed. The relative values of g∥ and g⊥ can help distinguish between different geometries, such as axially elongated or compressed octahedral or square pyramidal coordination. mdpi.com

For instance, in many Cu(II) complexes with pyridine-based ligands, an axial spectrum with g∥ > g⊥ > gₑ (where gₑ is the g-value for a free electron, ~2.0023) is observed. This pattern is characteristic of an unpaired electron in the dₓ²-y² orbital, which is common for square planar or tetragonally distorted octahedral geometries. ekb.eg Conversely, a spectrum with g⊥ > g∥ would suggest a compressed geometry with the unpaired electron in the d₂² orbital. mdpi.com

The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), provides further details about the electronic structure and the degree of covalency in the metal-ligand bonds.

Interactive Data Table: Representative ESR Parameters for Cu(II) Complexes with Pyridine-based Ligands

| Complex Type | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Coordination Geometry Indication |

| Axial Elongated | > 2.2 | ~2.04 - 2.08 | 150 - 200 | Square-pyramidal or elongated octahedral |

| Rhombic | gₓ ≠ gᵧ ≠ g₂ | - | - | Lower symmetry, distorted geometry |

| Inverse Axial | ~2.0 | > 2.1 | < 150 | Compressed octahedral or trigonal bipyramidal |

Note: This table presents typical ESR parameters for Cu(II) complexes with N-donor ligands like pyridine derivatives and serves as a predictive guide for complexes of "(4-Methylpyridin-2-yl)methyl acetate." The exact parameters would depend on the specific complex formed.

The study of such complexes using ESR would allow for a detailed characterization of the coordination sphere around the metal ion when "(4-Methylpyridin-2-yl)methyl acetate" is involved as a ligand.

Chemical Reactivity and Mechanistic Investigations of 4 Methylpyridin 2 Yl Methyl Acetate

Fundamental Chemical Transformations

The structure of (4-Methylpyridin-2-yl)methyl acetate (B1210297) allows for predictable transformations such as oxidation of the ring's methyl group, reduction of the ester, and substitution reactions at various positions.

The oxidation of the 4-methyl group on the pyridine (B92270) ring to a carboxylic acid is a feasible transformation, analogous to the oxidation of other methylpyridines. researchgate.net Such reactions are often carried out using strong oxidizing agents. For instance, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be effectively catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and manganese(II) salts. researchgate.net In a typical system, the oxidation of 3-methylpyridine (B133936) with a Co(OAc)₂/NHPI catalyst under an oxygen atmosphere yields the corresponding carboxylic acid in high percentages. researchgate.net

Applying this to (4-Methylpyridin-2-yl)methyl acetate, the primary reaction would be the conversion of the 4-methyl group into a carboxylic acid group, yielding 2-(acetoxymethyl)isonicotinic acid. However, it is important to note that the harsh conditions often required for such oxidations could simultaneously lead to the hydrolysis of the ester group, potentially resulting in 2-(hydroxymethyl)isonicotinic acid as a final product. The presence of electron-withdrawing groups, like a carboxyl group, can deactivate the ring, making subsequent oxidations more difficult. google.com

Table 1: Representative Oxidation Conditions for Methylpyridines

| Catalyst System | Oxidant | Temperature | Product Yield (Analogous) | Reference |

|---|---|---|---|---|

| NHPI/Co(OAc)₂/Mn(OAc)₂ | Air (20 atm) | 150 °C | 85% (for 3-Pyridinecarboxylic acid) | researchgate.net |

The ester group of (4-Methylpyridin-2-yl)methyl acetate is susceptible to reduction by strong hydride-donating agents. The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄). This reaction would reduce the acetate ester to its corresponding primary alcohol, (4-methylpyridin-2-yl)methanol (B1313502).

This type of reaction is well-documented for a variety of ester compounds. For example, ethyl 4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is reduced to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) in high yield (85.1%) using LiAlH₄ in anhydrous THF. chemicalbook.com Similarly, 2-aminoisonicotinic acid methyl ester is reduced to (2-amino-pyridin-4-yl)-methanol in 73% yield. chemicalbook.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxide (B1231860) leaving group and a subsequent reduction of the intermediate aldehyde.

Table 2: Conditions for Reduction of Esters to Alcohols

| Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate | LiAlH₄ | Anhydrous THF | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | 85.1% | chemicalbook.com |

The reactivity of the pyridine ring in (4-Methylpyridin-2-yl)methyl acetate towards substitution reactions is complex due to the competing electronic effects of its substituents.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgresearchgate.net This deactivation is further enhanced by the electron-withdrawing ester group at the 2-position. Consequently, electrophilic substitution reactions, such as nitration or halogenation, are very difficult to achieve and require harsh conditions. gcwgandhinagar.comyoutube.com When substitution does occur, it is directed to the C-3 and C-5 positions, as attack at the C-2, C-4, or C-6 positions would result in an unstable resonance structure with a positive charge on the electronegative nitrogen atom. researchgate.netquimicaorganica.org The 4-methyl group is an activating group, but its effect is generally insufficient to overcome the strong deactivating influence of the ring nitrogen and the ester group.

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. wikipedia.orgnih.gov In the case of (4-Methylpyridin-2-yl)methyl acetate, these positions are already substituted. However, a sufficiently strong nucleophile could potentially displace a leaving group if one were present on the ring. The study of nucleophilic substitution on N-methylpyridinium ions shows a reactivity order where cyano groups are better leaving groups than halogens, which deviates from the typical "element effect" seen in many SNAr reactions. nih.gov

Reactions of the Ester Group: The ester group itself is a site for nucleophilic acyl substitution. Reactions with nucleophiles such as hydroxides (saponification), alkoxides (transesterification), or amines (aminolysis) would involve the attack at the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the methoxide leaving group. fiveable.meresearchgate.net

Complex Reaction Mechanisms and Pathways

The interplay between the pyridine nitrogen and the appended functional groups allows for intricate reaction mechanisms, especially in the presence of transition metals.

(4-Methylpyridin-2-yl)methyl acetate is a prime candidate for participating in transition metal-catalyzed reactions, particularly those involving C-H activation. The pyridine nitrogen can act as a directing group, coordinating to a metal center and positioning it to interact with specific C-H bonds.

A well-studied mechanistic paradigm is acetate-assisted C-H activation, often involving palladium catalysts. capes.gov.brnih.gov In these mechanisms, a Pd(II) or Pd(IV) center coordinates to a directing group, such as the pyridine nitrogen. The acetate ligand can then act as an intramolecular base (a "ligand-to-ligand hydrogen transfer" or "concerted metalation-deprotonation" pathway) to abstract a proton from a nearby C-H bond, forming a palladacycle. nih.govle.ac.ukchemistryviews.org For (4-Methylpyridin-2-yl)methyl acetate, the pyridine nitrogen could direct the metallation of the C-3 position on the ring or potentially the methyl group of the acetate moiety. Detailed studies on related systems have shown that this process can be a multi-step affair involving ligand exchange, isomerization, and then the C-H cleavage itself. capes.gov.brnih.govchemistryviews.org

Furthermore, the acetate group itself can be an active participant. In a domino palladium-catalyzed approach with indol-2-ylmethyl acetates, the acetate serves as a leaving group in the formation of new chemical bonds. mdpi.com

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is available for coordination with Lewis acids, including protons and metal centers. wikipedia.org This coordination is central to its role in many reaction mechanisms.

A compelling example of the pyridine nitrogen's role is seen in the palladium-catalyzed hydrolysis of imines derived from 2-aminopyridine. mdpi.comnih.gov In this process, the pyridine nitrogen is believed to coordinate to the palladium catalyst. This interaction increases the polarity and electrophilicity of the C=N imine bond. mdpi.com The enhanced electrophilicity of the imine carbon makes it more susceptible to nucleophilic attack by water, facilitating the hydrolysis reaction. mdpi.commasterorganicchemistry.com This demonstrates a key mechanistic principle: the pyridine nitrogen can act as an electronic "handle" to modulate the reactivity of other parts of the molecule.

In the context of (4-Methylpyridin-2-yl)methyl acetate, the pyridine nitrogen would similarly be expected to coordinate with catalysts or reagents. This coordination would increase the electron-deficient character of the pyridine ring, potentially activating it for certain nucleophilic attacks or influencing the regioselectivity of metal-catalyzed C-H functionalization reactions. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4-Methylpyridin-2-yl)methyl acetate |

| 2-(Acetoxymethyl)isonicotinic acid |

| 2-(Hydroxymethyl)isonicotinic acid |

| 2-amino-pyridin-4-yl)-methanol |

| 2-Aminoisonicotinic acid methyl ester |

| 3-Methylpyridine |

| 3-Pyridinecarboxylic acid |

| Benzene |

| Cobalt(II) acetate (Co(OAc)₂) |

| Ethyl 4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate |

| (4-methylpyridin-2-yl)methanol |

| (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol |

| Indol-2-ylmethyl acetates |

| Lithium aluminum hydride (LiAlH₄) |

| Manganese(II) acetate (Mn(OAc)₂) |

| N-hydroxyphthalimide (NHPI) |

| Palladium |

| Pyridine |

Influence of Substituent Position on Pyridine Rings on Reactivity

The reactivity of the pyridine ring is intrinsically governed by the electronegative nitrogen atom, which creates an uneven distribution of electron density. This results in the carbon atoms at positions 2, 4, and 6 (the α and γ positions) being electron-deficient, while positions 3 and 5 (the β positions) are comparatively electron-rich. uoanbar.edu.iq Consequently, the pyridine nucleus is generally deactivated towards electrophilic substitution, which preferentially occurs at the 3-position, but is activated for nucleophilic attack, primarily at the 2- and 4-positions. uoanbar.edu.iq The introduction of substituents, such as in (4-Methylpyridin-2-yl)methyl acetate, further modulates this inherent reactivity through a combination of electronic and steric effects.

Research on substituted pyridine derivatives has demonstrated a clear correlation between the electronic nature of substituents and the molecule's reactivity. For instance, studies on NNN pincer-type ligands with various substituents at the 4-position of the pyridine ring revealed that EDGs increase electron density around a coordinated Cu(II) metal center, whereas electron-withdrawing groups (EWGs) decrease it. nih.gov This was confirmed by X-ray diffraction analysis, which showed that EDGs lead to shorter N-pyridine–Cu(II) bond lengths, indicating stronger donation from the nitrogen to the metal. nih.gov

Similarly, in the context of iron-catalyzed C-C coupling reactions, pyridinophane complexes featuring EWGs in the 4-position of the pyridine ring exhibited higher catalytic yields compared to those with EDGs. nih.gov This suggests that an electron-deficient metal center, resulting from the influence of the EWG, is more reactive. nih.gov These findings highlight how a substituent at the 4-position, like the methyl group in (4-Methylpyridin-2-yl)methyl acetate, can tune the electronic properties and subsequent reactivity of the entire molecule or its metallic complexes.

The position of substituents is also critical in directing the regioselectivity of reactions. For electrophilic substitution on pyridines bearing an EDG at the 4-position, the reaction is directed towards the 3- and 5-positions. For nucleophilic substitution, the inherent preference for attack at the 2- and 6-positions is maintained but can be influenced by steric hindrance. In a 2,4-disubstituted pyridine, a nucleophile is most likely to attack the 6-position, as the 2-position is sterically hindered by the acetoxymethyl group. Research on 2-substituted pyridine N-oxides showed that nucleophilic attack by a Grignard reagent occurred exclusively at the 6-position, with no 4-substituted product observed. acs.org

| Substituent at 4-Position | Electronic Effect | Cu(II)-N(pyridine) Bond Length (Å) |

|---|---|---|

| -OH | Electron-Donating | 2.016 |

| -H | Neutral | 2.025 |

| -OBn | Mixed/Weakly Withdrawing | 2.030 |

| -Cl | Electron-Withdrawing | 2.031 |

| -NO₂ | Strongly Electron-Withdrawing | N/A (different coordination observed) |

Dearomatization Processes of Pyridine Derivatives

Dearomatization reactions disrupt the resonance-stabilized aromatic system of pyridine to form partially or fully saturated heterocycles like dihydropyridines (DHPs) and tetrahydropyridines. nih.gov These products are valuable synthetic intermediates. Due to the thermodynamic stability of the aromatic ring, the dearomatization of pyridines is challenging and typically requires activation of the ring to make it more susceptible to nucleophilic attack. nih.govacs.org

A common activation strategy involves the functionalization of the pyridine nitrogen to form a pyridinium (B92312) salt. nih.govmdpi.com N-acyl or N-alkyl pyridinium salts are significantly more electrophilic than the parent pyridine and readily undergo nucleophilic addition. mdpi.com This process, often referred to as a Reissert-type reaction, is a cornerstone of pyridine dearomatization. nih.gov

The nucleophilic addition to an activated, unsymmetrically substituted pyridine, such as a derivative of (4-Methylpyridin-2-yl)methyl acetate, presents a regioselectivity challenge, as attack can occur at the 2-, 4-, or 6-positions. mdpi.comnih.gov The outcome is determined by a combination of factors, including the nature of the nucleophile, the type of activating group on the nitrogen, and the steric and electronic influence of the ring substituents. mdpi.com

Generally, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to attack the 2-position (1,2-addition), while "softer" nucleophiles (e.g., cuprates, enamines, enolates) preferentially attack the 4-position (1,4-addition). mdpi.com However, this is a generalization, and the regioselectivity can be complex. For instance, a highly enantioselective dearomatization of in situ-formed N-acylpyridinium salts with Grignard reagents was achieved using a copper catalyst, demonstrating that the reaction conditions can finely tune the outcome. mdpi.com

Substituents on the pyridine ring play a crucial directing role. A substituent at the 4-position, such as the methyl group in the target compound, can invert the typical regioselectivity of certain reactions. For example, in a metal-free reduction of pyridinium salts with amine borane, 3-substituted pyridines yielded 1,4-DHPs, but the presence of a substituent at the 4-position completely inverted the selectivity to exclusively yield the 1,2-DHP. nih.gov Conversely, substituents at the 2-position often sterically hinder nucleophilic attack at that site, potentially favoring addition at the 6-position or 4-position. acs.orgnih.gov In some transition metal-catalyzed hydroboration reactions, 2-substituted pyridines did not react at all, likely due to steric hindrance preventing the catalyst from coordinating effectively. acs.orgnih.gov

Catalytic methods have emerged that bypass the need for pre-activation of the pyridine. For example, a chiral copper hydride complex was shown to catalyze the C-C bond-forming 1,4-dearomatization of pyridines with styrenes under mild conditions, without forming a pyridinium salt beforehand. acs.orgnih.gov Such processes often rely on the transient coordination of the catalyst to the pyridine nitrogen to achieve activation. acs.org

| Nucleophile Type | Typical Site of Attack | Product Type |

|---|---|---|

| Hard Nucleophiles (e.g., R-MgBr, R-Li) | C-2 (α-position) | 1,2-Dihydropyridine |

| Soft Nucleophiles (e.g., Enolates, Cuprates) | C-4 (γ-position) | 1,4-Dihydropyridine |

| Hydride Donors (e.g., NaBH₄) | C-2 (α-position) | 1,2-Dihydropyridine |

| Organozinc Reagents (with Cu catalyst) | C-2 (α-position) | 1,2-Dihydropyridine |

| Aldehydes (with NHC catalyst) | C-4 (γ-position) | 1,4-Dihydropyridine |

Computational and Theoretical Chemistry Studies of 4 Methylpyridin 2 Yl Methyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine the intricacies of molecular structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in predicting molecular properties. By modeling the electron density, DFT methods can determine the optimized geometry of (4-Methylpyridin-2-yl)methyl acetate (B1210297), corresponding to the lowest energy conformation of the molecule.

A typical DFT study would employ a functional, such as the widely used B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution and molecular orbitals. The output of such a calculation provides a wealth of information, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, ground state properties like the total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Ground State Properties of (4-Methylpyridin-2-yl)methyl acetate

| Property | Value |

| Total Energy (Hartree) | -589.xxxx |

| Dipole Moment (Debye) | 2.xx |

| HOMO Energy (eV) | -6.xx |

| LUMO Energy (eV) | -0.xx |

| HOMO-LUMO Gap (eV) | 5.xx |

This table is illustrative and presents expected ranges for the properties of (4-Methylpyridin-2-yl)methyl acetate based on calculations for similar molecules.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF theory provides a valuable qualitative description of the electronic structure and is often a starting point for more advanced calculations. nih.gov

An HF calculation for (4-Methylpyridin-2-yl)methyl acetate would yield the molecular orbitals and their corresponding energies. This information is crucial for understanding the electronic transitions and the nature of chemical bonding within the molecule. The method is particularly useful for obtaining a first approximation of the electronic distribution and for systems where DFT may have limitations. In some instances, HF methods have been used in conjunction with DFT to characterize complexes of substituted pyridines.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like (4-Methylpyridin-2-yl)methyl acetate, which has rotational freedom around the bonds connecting the pyridine (B92270) ring, the methylene (B1212753) group, and the acetate moiety, identifying the most stable conformers is essential.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods can be employed to explore the potential energy surface of the molecule. These methods can systematically scan the rotational barriers and identify local and global energy minima, corresponding to stable conformers. While ab initio methods offer higher accuracy, semi-empirical approaches provide a computationally less expensive means to screen a large number of possible conformations, which can then be further refined using more rigorous methods like DFT or MP2.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of the atoms within the molecule and are unique for each compound, acting as a molecular fingerprint.

Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of (4-Methylpyridin-2-yl)methyl acetate. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. By simulating the IR and Raman intensities, theoretical spectra can be generated.

These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, as the theoretical calculations often overestimate the frequencies due to the harmonic approximation and basis set limitations. Studies on related pyridine compounds have demonstrated the utility of this approach in accurately assigning complex vibrational spectra. researchgate.net

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of (4-Methylpyridin-2-yl)methyl acetate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1780 | ~1730 | ~1735 |

| C-O Stretch (Ester) | ~1250 | ~1220 | ~1225 |

| Pyridine Ring Stretch | ~1600 | ~1570 | ~1575 |

| CH₃ Rock | ~1050 | ~1030 | ~1032 |

This table is illustrative. The calculated frequencies are hypothetical and based on typical values for similar functional groups. The scaled frequencies are adjusted to better align with expected experimental values.

A normal coordinate analysis (NCA) provides a detailed description of the vibrational modes in terms of the contributions from internal coordinates (bond stretches, angle bends, and torsions). The Potential Energy Distribution (PED) is calculated as part of the NCA and quantifies the contribution of each internal coordinate to a particular normal mode of vibration.

An article focusing solely on the computational and theoretical chemistry of (4-Methylpyridin-2-yl)methyl acetate cannot be generated as requested.

Extensive searches for specific computational and theoretical studies on "(4-Methylpyridin-2-yl)methyl acetate" (CAS Number: 55485-91-1) have revealed a significant lack of published research literature for this particular compound. While general principles and computational methodologies are well-documented for related structures, there is no specific data available for the outlined topics concerning (4-Methylpyridin-2-yl)methyl acetate itself.

Specifically, no peer-reviewed articles or database entries could be found that provide the following necessary information:

Electronic Property Characterization: There are no published calculations of the Frontier Molecular Orbitals (HOMO-LUMO energy gap) or the dipole moment and optical polarization properties for this specific molecule.

Molecular Interactions and Supramolecular Assembly: The crystal structure of (4-Methylpyridin-2-yl)methyl acetate does not appear to have been determined and published. Consequently, there is no data on its hydrogen bonding networks, π-π interactions, interaction energies, or void analysis in a crystal lattice.

Computational Modeling of Reaction Mechanisms and Catalysis: There are no available studies that computationally model any reaction mechanisms or catalytic processes directly involving (4-Methylpyridin-2-yl)methyl acetate.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes detailed research findings and data tables is not possible. To do so would require fabricating data, which would be scientifically unsound.

Computational Modeling of Reaction Mechanisms and Catalysis

Transition State Analysis and Reaction Energetics

Transition state analysis and the study of reaction energetics are crucial for understanding the feasibility and mechanism of a chemical reaction. Density Functional Theory (DFT) is a common computational method used to map out the energy landscape of a reaction, identifying intermediates, transition states, and calculating activation barriers.

While a specific reaction pathway for the synthesis of (4-Methylpyridin-2-yl)methyl acetate has not been computationally detailed, studies on similar pyridine derivatives offer valuable insights. For instance, a DFT study on the copper-catalyzed synthesis of β-amino ketones, which can involve pyridine-containing reactants, elucidated the free energy profile of the reaction. rsc.org The calculations, performed at the M06L/LanL2DZ level, identified key intermediates and transition states. rsc.org A critical step in one proposed mechanism involves a rearrangement through a four-membered transition state, which was found to have a moderately high energy barrier of 33.4 kcal/mol, suggesting that elevated temperatures would be necessary for the reaction to proceed efficiently. rsc.org

Another relevant study on the skeletal editing of pyridines via a [4+2] cycloaddition followed by a retro-cycloaddition reaction employed DFT calculations to understand the reaction's regioselectivity and energetics. nih.gov The calculations revealed that the activation barriers for the retro-cycloaddition, which leads to the final product, were lower (22.7 kcal/mol and 25.6 kcal/mol) than the initial cycloaddition steps, indicating that the intermediate cycloadducts would readily convert to the more stable aromatic product. nih.gov

These examples highlight how computational analysis of transition states and reaction energetics can predict reaction outcomes and guide the optimization of reaction conditions for compounds like (4-Methylpyridin-2-yl)methyl acetate.

Table 1: Example of Calculated Free Energies for a Reaction Involving a Pyridine Derivative

| Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (e.g., Pyridine derivative + Reagent) | 0.0 |

| 2 | Intermediate I | -5.0 |

| 3 | Transition State I | +28.2 |

| 4 | Intermediate Cycloadduct | -10.0 |

| 5 | Transition State II (Retro-cycloaddition) | +22.7 |

| 6 | Products | -25.0 |

Note: Data is hypothetical and based on values reported for related pyridine reactions to illustrate the concept. nih.gov

Simulation of Catalytic Systems and Their Influence on Reaction Yield

The synthesis of esters like (4-Methylpyridin-2-yl)methyl acetate often involves catalysis. Simulating these catalytic systems is essential for understanding how different parameters affect the reaction yield and for designing more efficient processes. These simulations can range from quantum mechanical calculations on the catalyst's active site to process simulations of entire reactor systems.

For esterification reactions, process simulators like Aspen Plus are often used to model processes such as catalytic distillation. researchgate.net Studies on the synthesis of ethyl acetate and methyl acetate via reactive distillation have demonstrated the utility of such simulations. researchgate.netresearchgate.netaidic.it These models incorporate material and heat balances, as well as phase equilibrium equations, to predict the composition and temperature profiles along the distillation column over time. researchgate.net

Key parameters that influence the reaction yield in these simulations include:

Catalyst Type and Loading: The choice of catalyst (e.g., ion-exchange resins like Indion 180 or Amberlyst 15) is critical. researchgate.net The amount of catalyst used also directly impacts the reaction rate.

Operating Conditions: Parameters such as reflux ratio, reboiler temperature, and feed flow rates of the reactants significantly affect the conversion and product purity. researchgate.net